molecular formula C6B2Br4F4 B14240382 1,2-Bis(dibromoboryl) tetrafluorobenzene CAS No. 223769-11-7

1,2-Bis(dibromoboryl) tetrafluorobenzene

Katalognummer: B14240382
CAS-Nummer: 223769-11-7
Molekulargewicht: 489.3 g/mol
InChI-Schlüssel: BVTPZEHJFJNPDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Bis(dibromoboryl) tetrafluorobenzene is a compound with the molecular formula C6B2Br4F4 It is characterized by the presence of two dibromoboryl groups attached to a tetrafluorobenzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(dibromoboryl) tetrafluorobenzene typically involves the reaction of tetrafluorobenzene with dibromoborane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{C6F4} + 2 \text{BBr3} \rightarrow \text{C6B2Br4F4} ]

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction temperature is maintained at a moderate level to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to ensure the efficient and safe production of the compound. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Bis(dibromoboryl) tetrafluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The dibromoboryl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different boron-containing products.

    Reduction Reactions: Reduction of the dibromoboryl groups can lead to the formation of boron-hydride derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or ozone are used. The reactions are conducted under controlled conditions to prevent over-oxidation.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are performed in anhydrous solvents to avoid hydrolysis of the reactants.

Major Products Formed

    Substitution Reactions: Substituted derivatives of this compound.

    Oxidation Reactions: Boron-containing oxides or hydroxides.

    Reduction Reactions: Boron-hydride derivatives.

Wissenschaftliche Forschungsanwendungen

1,2-Bis(dibromoboryl) tetrafluorobenzene has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of boron-containing compounds and materials.

    Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its potential as a diagnostic agent in medical imaging.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance.

Wirkmechanismus

The mechanism of action of 1,2-Bis(dibromoboryl) tetrafluorobenzene involves its interaction with molecular targets through its boron centers. The dibromoboryl groups can form coordinate bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of the target molecules and pathways, resulting in the desired effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,2-Bis(dichloroboryl) tetrafluorobenzene
  • 1,2-Bis(difluoroboryl) tetrafluorobenzene
  • 1,2-Bis(diiodoboryl) tetrafluorobenzene

Uniqueness

1,2-Bis(dibromoboryl) tetrafluorobenzene is unique due to the presence of dibromoboryl groups, which impart distinct chemical properties compared to its analogs. The bromine atoms enhance the reactivity of the boron centers, making the compound more versatile in various chemical reactions. Additionally, the tetrafluorobenzene ring provides high thermal stability and resistance to chemical degradation, making it suitable for advanced applications in research and industry.

Eigenschaften

CAS-Nummer

223769-11-7

Molekularformel

C6B2Br4F4

Molekulargewicht

489.3 g/mol

IUPAC-Name

dibromo-(2-dibromoboranyl-3,4,5,6-tetrafluorophenyl)borane

InChI

InChI=1S/C6B2Br4F4/c9-7(10)1-2(8(11)12)4(14)6(16)5(15)3(1)13

InChI-Schlüssel

BVTPZEHJFJNPDS-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C(=C(C(=C1F)F)F)F)B(Br)Br)(Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.